N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide
Description
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that features a bifuran moiety linked to a chlorophenoxyacetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWHRZMYRYPJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenoxy group: This step involves the reaction of the bifuran intermediate with 4-chlorophenol in the presence of a suitable base and a coupling agent like DCC (dicyclohexylcarbodiimide).
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety could yield furanones, while reduction of the chlorophenoxy group could yield phenols.
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving bifuran and chlorophenoxy groups.
Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It may interfere with cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of both the bifuran and chlorophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity based on recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure features a bifuran moiety linked to a chlorophenoxy acetamide, which suggests potential interactions with various biological targets. The molecular formula is C16H15ClN2O3, with a molecular weight of approximately 318.75 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. One notable study demonstrated its effectiveness against liver cancer cell lines, specifically HepG2. The compound exhibited significant cytotoxicity with an IC50 value of 1.43 µM, indicating strong anti-proliferative effects compared to 5-Fluorouracil (5-FU), a standard chemotherapy agent.
Table 1: Cytotoxicity of this compound
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 1.43 | HepG2 (liver cancer) |
| 5-Fluorouracil (5-FU) | 6.52 | HepG2 (liver cancer) |
| Control (THLE-2) | 36.27 | Non-tumorigenic liver cells |
This data indicates that the compound selectively induces apoptosis in cancer cells while sparing normal cells, as evidenced by the significantly higher IC50 value in THLE-2 cells.
The mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways. The compound was found to upregulate pro-apoptotic genes and downregulate anti-apoptotic genes significantly. Furthermore, it caused cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation.
Figure 1: Apoptotic Pathways Induced by this compound
Apoptotic Pathways
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown promise in antiparasitic applications. Preliminary tests indicate that the compound exhibits activity against certain protozoan parasites. Further research is needed to elucidate its efficacy and mechanism in this context.
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound:
- Study on HepG2 Cells : A detailed analysis demonstrated a 24.51-fold increase in total apoptotic cell death when treated with the compound compared to control groups.
- Selectivity Studies : Comparative studies with other phenoxy acetamides revealed that this compound has a stronger selective action against hepatic carcinoma cells than against normal liver cells.
- Molecular Docking Analysis : Computational studies suggest that the compound interacts favorably with key proteins involved in cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
